
N,N'-Bis(2,4-dinitrophenyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is a chemical compound with the molecular formula C14H12N6O8. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethylenediamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2,4-dinitrophenyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Reduction: The major product is N,N’-Bis(2,4-diaminophenyl)ethylenediamine.
Substitution: The products depend on the substituent introduced, such as N,N’-Bis(2,4-dimethoxyphenyl)ethylenediamine when methoxide is used.
科学的研究の応用
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethylenediamine backbone provides a flexible framework for binding to various targets, facilitating its use in diverse applications .
類似化合物との比較
Similar Compounds
N,N’-Bis(2-nitrophenyl)ethylenediamine: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Contains ethyl groups instead of hydrogen atoms on the ethylenediamine backbone, affecting its chemical properties.
Uniqueness
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is unique due to the presence of two 2,4-dinitrophenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
特性
CAS番号 |
29549-98-2 |
|---|---|
分子式 |
C14H12N6O8 |
分子量 |
392.28 g/mol |
IUPAC名 |
N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2 |
InChIキー |
TWJKYTHXLSWGFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



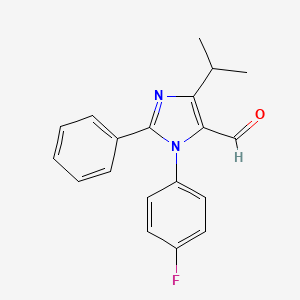

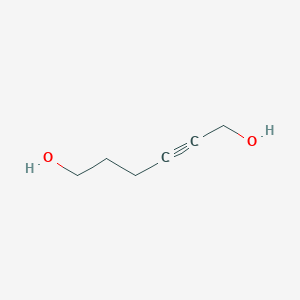
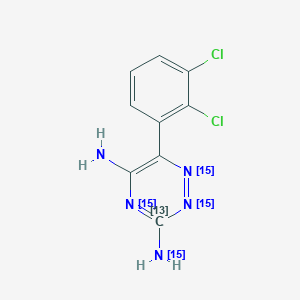


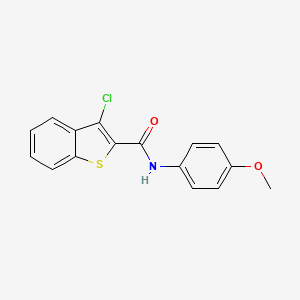
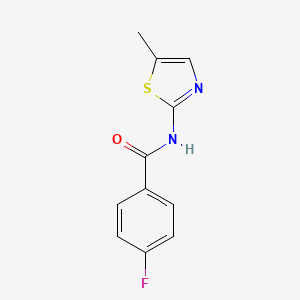
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)




